

Chemical structure and properties of Dactolisib Tosylate

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Compound of Interest

Compound Name: *Dactolisib Tosylate*

Cat. No.: *B606927*

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An In-depth Technical Guide to **Dactolisib Tosylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib, also known as BEZ235, is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As the tosylate salt, it offers a stable form for research and development. This imidazoquinoline derivative competitively binds to the ATP-binding cleft of PI3K and mTOR, key components of a signaling pathway frequently overactivated in human cancers.[1][4][5] Its ability to inhibit both mTORC1 and mTORC2 complexes, along with all class I PI3K isoforms, positions it as a significant agent in oncology research.[6][7] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **Dactolisib Tosylate**.

Chemical Structure and Properties

Dactolisib Tosylate is the tosylate salt form of Dactolisib.[8] The active moiety, Dactolisib, is an imidazoquinoline derivative.[1]

Property	Data	Reference(s)
IUPAC Name	4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile	[8]
Synonyms	BEZ235 Tosylate, NVP-BEZ 235 Tosylate	[4][6]
CAS Number	1028385-32-1	[8]
Molecular Formula	C ₃₇ H ₃₁ N ₅ O ₄ S	[8]
Molecular Weight	641.7 g/mol	[8]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5</chem>	[8]
Solubility	DMSO: 33-34 mg/mL (ultrasonic and warming may be needed)	[5][9]

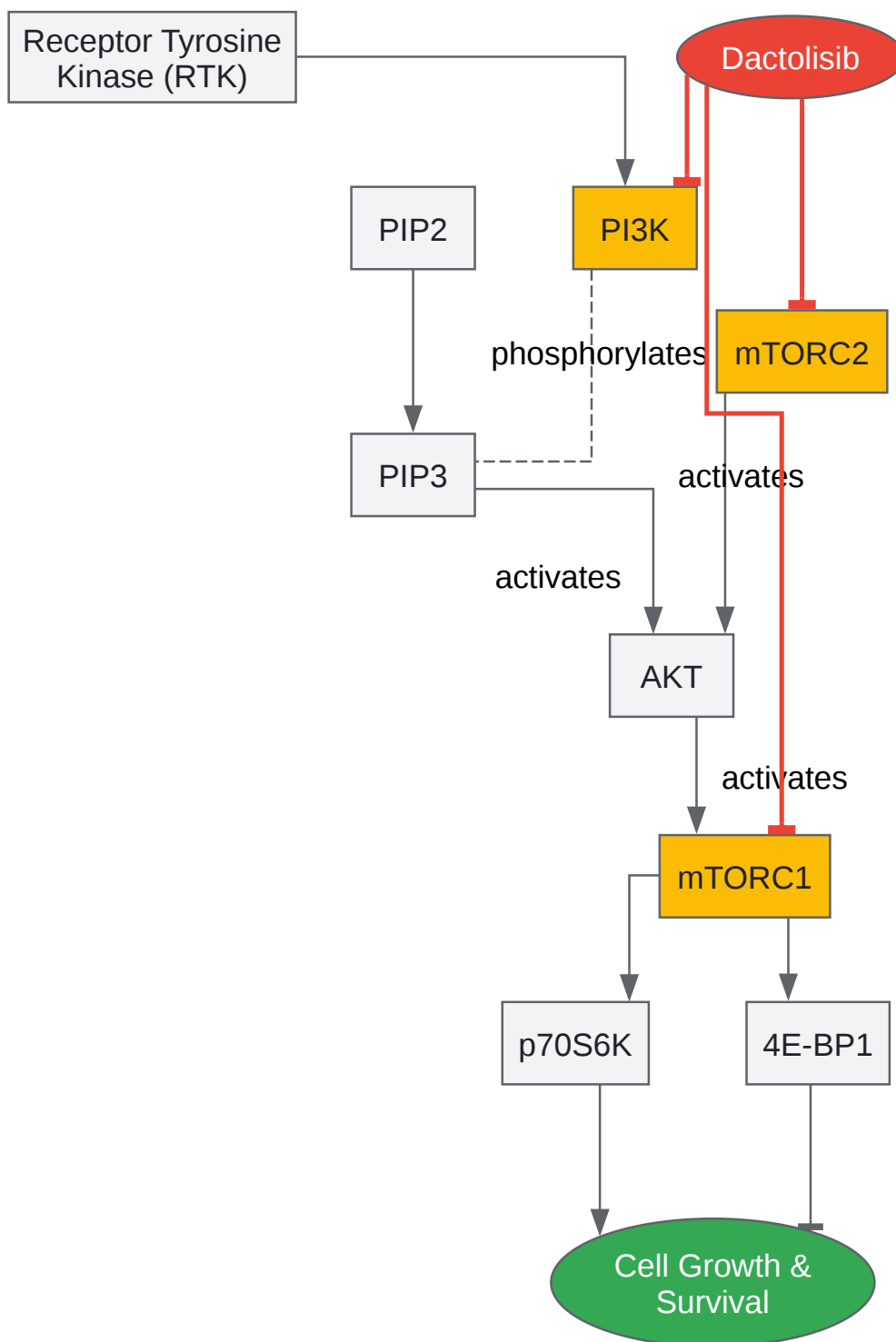
Mechanism of Action and Biological Activity

Dactolisib is a dual ATP-competitive inhibitor of PI3K and mTOR kinases.[10] Activation of the PI3K/AKT/mTOR pathway is crucial for promoting cell growth, survival, and resistance to therapy.[1][2] By inhibiting both PI3K and mTOR, Dactolisib effectively blocks this signaling cascade, resulting in tumor cell growth inhibition and apoptosis.[1][2]

Signaling Pathway

Dactolisib targets two critical nodes in the PI3K/AKT/mTOR pathway. It inhibits the p110 subunits of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, prevents the activation of AKT. Concurrently, it directly inhibits the kinase activity of both mTORC1 and

mTORC2 complexes, blocking the phosphorylation of downstream effectors like p70S6K and 4E-BP1. This dual inhibition leads to a comprehensive shutdown of the pathway, impacting cell cycle progression, protein synthesis, and cell survival.



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Dactolisib inhibits the PI3K/AKT/mTOR signaling pathway.

Inhibitory Activity

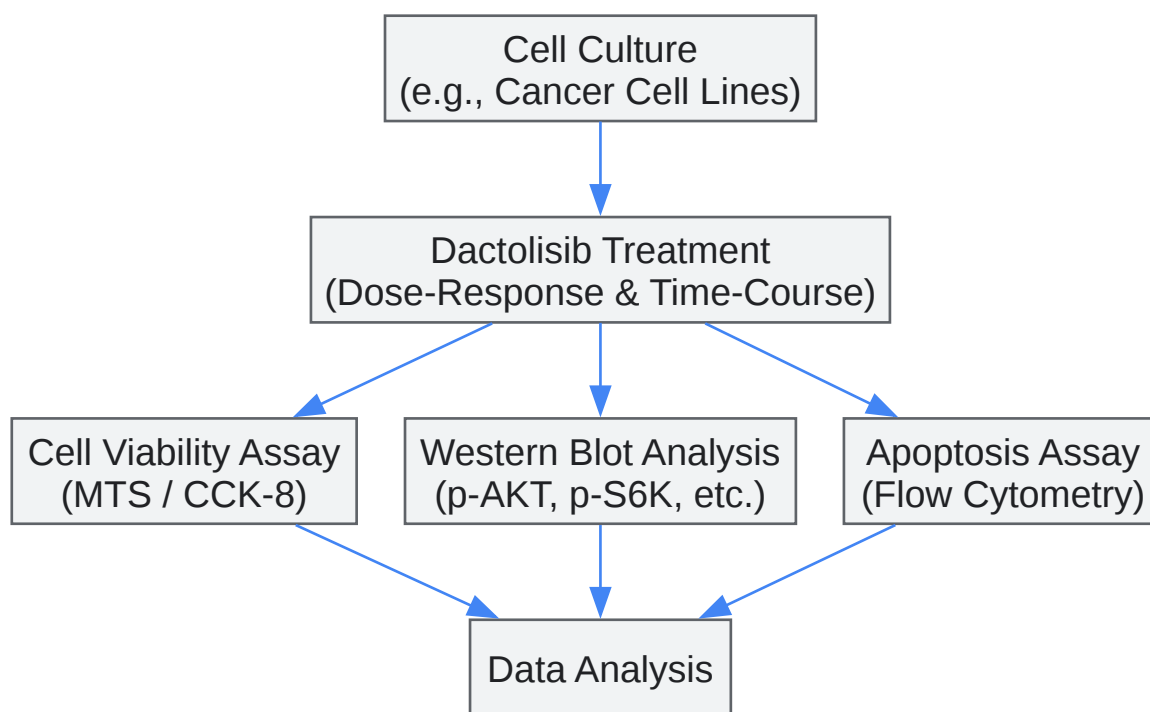
Dactolisib demonstrates potent inhibition against various PI3K isoforms and mTOR, including clinically relevant PI3K mutants.

Target	IC ₅₀ (nM)	Reference(s)
p110α (PI3Kα)	4	[6] [9] [11] [12]
p110β (PI3Kβ)	75	[6] [9] [11] [12]
p110γ (PI3Kγ)	5 - 7	[6] [7] [9] [12]
p110δ (PI3Kδ)	5	[6] [9] [11] [12]
p110α-H1047R mutant	4.6	[4] [5] [12]
p110α-E545K mutant	5.7	[4] [5] [12]
mTOR	20.7	[5] [7] [12]
ATR	21	[10]

Experimental Protocols

General Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of Dactolisib involves cell culture, treatment with the compound, and subsequent analysis of cell viability, pathway modulation, and apoptosis.



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A generalized workflow for in vitro testing of Dactolisib.

In Vitro PI3K Kinase Assay[10]

This protocol assesses the direct inhibitory effect of Dactolisib on PI3K isoforms.

- Plate Preparation: The assay is conducted in a 384-well black plate.
- Reagent Addition: To each well, add:
 - 50 nL of test compound (Dactolisib) in 90% DMSO.
 - 5 μ L of reaction buffer containing 10 μ g/mL l- α -phosphatidylinositol (PI) substrate.
 - The respective PI3K protein (e.g., 10 nM of p110 α , 75 nM of p110 β , etc.).
- Reaction Initiation: Start the kinase reaction by adding 5 μ L of 1 μ M ATP.
- Incubation: Incubate the plate for 60-120 minutes at room temperature.

- Detection: Use a suitable kinase detection kit (e.g., Kinase-Glo) to measure the remaining ATP, which is inversely proportional to kinase activity.

Cell Viability Assay[13]

This method quantifies the effect of Dactolisib on cell proliferation.

- Cell Seeding: Plate cells (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.
- Treatment: Treat the cells with varying concentrations of **Dactolisib Tosylate**. Include untreated and vehicle-only (DMSO) controls.
- Incubation: Incubate for the desired time period (e.g., 48-72 hours). The medium can be changed every 24 hours if needed.
- Reagent Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.
- Final Incubation: Incubate for 2-4 hours at 37°C.
- Measurement: Measure the optical density (OD) at 450 nm using a microplate reader. Normalize the results to untreated control cells.

In Vivo Formulation and Administration[4][5][12]

For preclinical animal studies, Dactolisib can be formulated for oral administration.

- Stock Solution: Prepare a concentrated stock solution of **Dactolisib Tosylate** in DMSO.
- Vehicle Preparation: Several vehicles can be used:
 - PEG300/Saline: Add the stock solution to PEG300, mix, and then add an equal volume of saline.
 - NMP/PEG300: Dissolve the compound in N-Methyl-2-pyrrolidone (NMP) with sonication, then add polyethylene glycol 300 (PEG300) to the final concentration (e.g., 5 mg/mL).
 - DMSO/Corn Oil: Add the stock solution to corn oil for a final DMSO concentration of ~10%.

- Administration: Administer the final formulation to animals (e.g., mice) via oral gavage at the desired dosage (e.g., 50 mg/kg).

Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize protocols based on their specific experimental conditions and cell lines, and adhere to all institutional and regulatory guidelines for animal research.

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